2-(benzylsulfanyl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N-allyl-2-(benzylthio)acetamide is an organic compound with the molecular formula C12H15NOS It is characterized by the presence of an allyl group, a benzylthio group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(benzylthio)acetamide typically involves the reaction of allylamine with benzylthioacetic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for N-allyl-2-(benzylthio)acetamide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(benzylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Nucleophiles like thiols or amines can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the amide to an amine.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
N-allyl-2-(benzylthio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2-(benzylthio)acetamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the benzylthio group may interact with thiol-containing enzymes, affecting their activity. The allyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-(methylthio)acetamide
- N-allyl-2-(ethylthio)acetamide
- N-allyl-2-(propylthio)acetamide
Uniqueness
N-allyl-2-(benzylthio)acetamide is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties compared to its analogs with smaller alkylthio groups. The benzyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic sites in biological systems .
Properties
Molecular Formula |
C12H15NOS |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NOS/c1-2-8-13-12(14)10-15-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,14) |
InChI Key |
WHUBIROOEMJBLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSCC1=CC=CC=C1 |
Origin of Product |
United States |
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